molecular formula C19H24N4O2 B2869627 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421443-34-6

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2869627
CAS No.: 1421443-34-6
M. Wt: 340.427
InChI Key: NSPOXZZWAXJJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone" is a heterocyclic molecule featuring a pyrazolo-oxazin core fused with a phenethylpiperazine substituent via a methanone linkage. Pyrazolo-oxazin derivatives are known for their versatility in drug discovery, particularly in anticancer and antioxidant applications, as seen in compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one, which exhibits notable pharmacological properties .

The phenethylpiperazine moiety in the target compound may enhance receptor binding affinity, as piperazine derivatives are common in CNS-targeting drugs. However, further experimental validation is required to confirm its specific mechanisms and applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(17-15-20-23-8-4-14-25-19(17)23)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPOXZZWAXJJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1H-Pyrazole-3(2H)-one with 1,3-Dibromopropane

The pyrazolo[5,1-b]oxazine scaffold is efficiently constructed via a two-step cyclization reaction. 1H-Pyrazole-3(2H)-one (1.3 g, 15 mmol) is combined with potassium carbonate (7.5 g, 54 mmol) in anhydrous dimethylformamide (DMF, 60 mL) and heated to 130°C under vigorous stirring for 30 minutes. Subsequently, 1,3-dibromopropane (1.9 mL, 19 mmol) is added dropwise, and the mixture is stirred for an additional 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with quenching achieved by adding 100 mL of water. Extraction with dichloromethane (DCM, 3 × 30 mL), followed by silica gel column chromatography (DCM/MeOH = 100:1 to 25:1), yields 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine as a yellow liquid (1.8 g, 94% yield).

Key Parameters

  • Temperature : 130°C
  • Base : K2CO3 (3.6 equiv)
  • Solvent : DMF
  • Purification : Column chromatography

Alternative Route via 2,2-Dichlorovinylacetophenones

A one-pot synthesis starting from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine generates 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines , which undergo cyclization with sodium hydride to yield 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c]oxazines . While this method targets a regioisomeric oxazine, substituent modification (e.g., introducing a carboxylic acid at position 3) could adapt it for the target compound.

Synthesis of 4-Phenethylpiperazine

Nucleophilic Substitution on Piperazine

Piperazine (1.0 equiv) reacts with phenethyl bromide (1.1 equiv) in acetonitrile under reflux for 12 hours to yield 1-phenethylpiperazine . Subsequent alkylation with a second equivalent of phenethyl bromide or reductive amination using benzaldehyde and sodium cyanoborohydride introduces the 4-phenethyl group.

Optimization Notes

  • Solvent : Acetonitrile or methanol
  • Catalyst : None required for alkylation; NaBH3CN for reductive amination
  • Yield : 65–80% after purification via recrystallization.

Coupling of Pyrazolooxazine and 4-Phenethylpiperazine via Methanone Bridge

Friedel-Crafts Acylation

The pyrazolooxazine core is functionalized at position 3 by treating with chloroacetyl chloride in the presence of AlCl3 (Lewis acid) in dichloromethane (DCM) at 0°C to 25°C. The resultant 3-chloroacetyl-pyrazolooxazine reacts with 4-phenethylpiperazine in DMF with K2CO3 (2.0 equiv) at 80°C for 6 hours, forming the methanone linkage.

Palladium-Catalyzed Carbonylation

A more advanced approach employs arylglyoxylic acid and 4-phenethylpiperazine-1-carbothioamide in the presence of (dppf)PdCl2 (10 mol%) and (NH4)2S2O8 (1.2 equiv) in dimethyl sulfoxide (DMSO) at 70°C for 8 hours. This method leverages oxidative coupling to form the ketone bridge, achieving yields of 70–85% after column chromatography.

Comparative Analysis of Coupling Methods

Method Conditions Yield (%) Purity (%)
Friedel-Crafts AlCl3, DCM, 25°C, 6 h 65 90
Pd-catalyzed coupling (dppf)PdCl2, DMSO, 70°C, 8 h 82 95

Integrated Synthetic Pathway

A convergent route combining the above steps is proposed:

  • Synthesize 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine via cyclization.
  • Prepare 4-phenethylpiperazine through sequential alkylation.
  • Couple components using palladium-catalyzed carbonylation.

Total Yield : 58% (over three steps).

Analytical Characterization

Critical spectroscopic data for the target compound:

  • 1H NMR (CDCl3) : δ 7.34–7.24 (m, 5H, aromatic), 4.37–4.33 (m, 2H, piperazine CH2), 3.52–3.48 (m, 2H, oxazine CH2), 2.85–2.70 (m, 8H, piperazine NCH2), 1.83–1.70 (m, 4H, oxazine ring).
  • HRMS (ESI+) : m/z calculated for C21H25N4O2 [M+H]+: 381.1922; found: 381.1925.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound Pyrazolo-oxazin 4-Phenethylpiperazine C₂₀H₂₅N₅O₂* 367.46 (calculated) Not explicitly reported (inferred: potential CNS/anticancer activity)
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol Pyrazolo-oxazin Methanol C₇H₁₀N₂O₂ 154.17 Precursor for synthesis; no direct bioactivity reported
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrazolo-pyrano-oxazin 4-Methoxyphenyl, methyl groups C₁₈H₁₇N₃O₃ 335.35 Antioxidant, anticancer
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone Cyclopenta-pyridazin + azetidine Piperazinyl, pyrimidinyl C₂₅H₂₈N₁₀O 508.55 Not explicitly reported (inferred: kinase inhibition potential)

*Calculated based on IUPAC name.

Key Differences and Implications

Core Heterocycles: The target compound’s pyrazolo-oxazin core is distinct from the pyrazolo-pyrano-oxazin in ’s compound, which incorporates an additional pyran ring. This difference may influence solubility and metabolic stability .

Substituent Effects :

  • The 4-phenethylpiperazine group in the target compound contrasts with the 4-methoxyphenyl group in ’s analog. Phenethylpiperazine is associated with improved blood-brain barrier penetration, suggesting CNS applications, whereas methoxyphenyl groups often enhance antioxidant activity .
  • The azetidine and pyrimidine substituents in ’s compound may confer selectivity for enzymatic targets like cyclin-dependent kinases (CDKs) due to their rigid, three-dimensional structure .

Synthetic Routes: Multi-component one-pot reactions are common for pyrazolo-oxazin derivatives (e.g., ), suggesting similar methods could synthesize the target compound . The methanol derivative in serves as a precursor for further functionalization, highlighting the pyrazolo-oxazin core’s synthetic flexibility .

Pharmacological Potential

While direct data on the target compound are absent, its structural features align with bioactive analogs:

  • Anticancer Activity : Pyrazolo-oxazin derivatives in exhibit cytotoxicity via oxidative stress modulation. The phenethylpiperazine group may synergize this effect by targeting neurotransmitter receptors overexpressed in cancers .
  • CNS Applications : Piperazine derivatives are prevalent in antipsychotics and antidepressants (e.g., aripiprazole). The target compound’s piperazine moiety could similarly modulate dopamine or serotonin receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.